molecular formula C12H8BrNO5 B4705223 (Z)-2-[(5-bromofuran-2-carbonyl)amino]-3-(furan-2-yl)prop-2-enoic acid

(Z)-2-[(5-bromofuran-2-carbonyl)amino]-3-(furan-2-yl)prop-2-enoic acid

Cat. No.: B4705223
M. Wt: 326.10 g/mol
InChI Key: XXJXUVGHIHLULG-VURMDHGXSA-N
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Description

(Z)-2-[(5-bromofuran-2-carbonyl)amino]-3-(furan-2-yl)prop-2-enoic acid is a synthetic organic compound characterized by its unique structural features, including a brominated furan ring and a conjugated enone system

Properties

IUPAC Name

(Z)-2-[(5-bromofuran-2-carbonyl)amino]-3-(furan-2-yl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrNO5/c13-10-4-3-9(19-10)11(15)14-8(12(16)17)6-7-2-1-5-18-7/h1-6H,(H,14,15)(H,16,17)/b8-6-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXJXUVGHIHLULG-VURMDHGXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C=C(C(=O)O)NC(=O)C2=CC=C(O2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)/C=C(/C(=O)O)\NC(=O)C2=CC=C(O2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>48.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47197704
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-2-[(5-bromofuran-2-carbonyl)amino]-3-(furan-2-yl)prop-2-enoic acid typically involves the following steps:

    Bromination of Furan-2-carboxylic Acid: The starting material, furan-2-carboxylic acid, is brominated using bromine in the presence of a suitable solvent such as acetic acid to yield 5-bromofuran-2-carboxylic acid.

    Formation of the Amide: The brominated product is then reacted with an appropriate amine, such as furan-2-ylamine, under coupling conditions (e.g., using a coupling reagent like EDCI or DCC) to form the amide bond, resulting in (5-bromofuran-2-carbonyl)amino derivative.

    Enone Formation: The final step involves the condensation of the amide derivative with an aldehyde or ketone under basic conditions to form the conjugated enone system, yielding this compound.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan rings, leading to the formation of furan-2,5-diones.

    Reduction: Reduction of the enone system can yield the corresponding saturated amine derivative.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products:

    Oxidation: Furan-2,5-diones.

    Reduction: Saturated amine derivatives.

    Substitution: Functionalized furan derivatives.

Chemistry:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

Biology:

    Drug Development: Investigated for its potential as a pharmacophore in the design of new therapeutic agents.

    Biochemical Probes: Used in studies to understand enzyme mechanisms and protein-ligand interactions.

Medicine:

    Antimicrobial Agents: Potential use in the development of new antibiotics or antifungal agents.

    Anti-inflammatory Agents: Explored for its ability to modulate inflammatory pathways.

Industry:

    Materials Science: Utilized in the development of novel polymers and materials with unique electronic properties.

Mechanism of Action

The mechanism of action of (Z)-2-[(5-bromofuran-2-carbonyl)amino]-3-(furan-2-yl)prop-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The conjugated enone system can act as an electrophile, forming covalent bonds with nucleophilic residues in proteins, thereby modulating their activity. The brominated furan ring may also participate in π-π stacking interactions or hydrogen bonding, contributing to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    (E)-2-[(5-bromofuran-2-carbonyl)amino]-3-(furan-2-yl)prop-2-enoic acid: The E-isomer of the compound, differing in the configuration around the double bond.

    2-[(5-bromofuran-2-carbonyl)amino]-3-(furan-2-yl)propanoic acid: Lacks the conjugated enone system, resulting in different reactivity and applications.

    (Z)-2-[(5-chlorofuran-2-carbonyl)amino]-3-(furan-2-yl)prop-2-enoic acid: Similar structure with a chlorine atom instead of bromine, leading to variations in chemical properties and biological activity.

Uniqueness: The presence of both a brominated furan ring and a conjugated enone system in (Z)-2-[(5-bromofuran-2-carbonyl)amino]-3-(furan-2-yl)prop-2-enoic acid imparts unique chemical reactivity and potential biological activity, distinguishing it from other similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Z)-2-[(5-bromofuran-2-carbonyl)amino]-3-(furan-2-yl)prop-2-enoic acid
Reactant of Route 2
(Z)-2-[(5-bromofuran-2-carbonyl)amino]-3-(furan-2-yl)prop-2-enoic acid

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